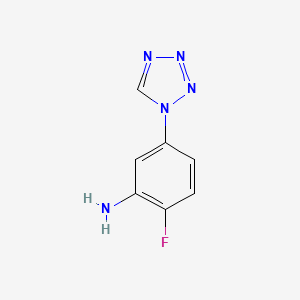

2-fluoro-5-(1H-tetrazol-1-yl)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a chemical compound with the linear formula C7 H6 F N5 . It is used in early discovery research .

Molecular Structure Analysis

The molecular structure of 2-fluoro-5-(1H-tetrazol-1-yl)aniline can be represented by the SMILES stringNC1=CC(N2N=NN=C2)=CC=C1F . The InChI code for this compound is 1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 . Physical and Chemical Properties Analysis

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a solid at room temperature . Its molecular weight is 179.16 .Aplicaciones Científicas De Investigación

Investigación Química

“2-fluoro-5-(1H-tetrazol-1-yl)anilina” es un compuesto químico único con la fórmula molecular C7H6FN5 . Se utiliza a menudo en la investigación química, particularmente en la síntesis de nuevos compuestos .

Investigación en Proteómica

Este compuesto también se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. “this compound” se puede utilizar para estudiar las interacciones y la dinámica de las proteínas .

Investigación de Materiales Energéticos

Los derivados de tetrazol, como “this compound”, se han estudiado por su potencial como materiales energéticos de alto rendimiento . Estos materiales se utilizan en diversas aplicaciones, incluidos propelentes, explosivos y pirotecnia .

Descubrimiento de Fármacos

Los compuestos con la parte tetrazol, como “this compound”, se utilizan a menudo en el descubrimiento de fármacos . Pueden actuar como bioisósteros para los grupos de ácidos carboxílicos, lo que los hace útiles en el desarrollo de nuevos productos farmacéuticos .

Actividad Antimicrobiana

Algunos derivados de urea y tiourea de compuestos de tetrazol han mostrado actividad antimicrobiana . Por lo tanto, “this compound” podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos .

Análisis Bioquímico

Biochemical Properties

2-fluoro-5-(1H-tetrazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering their catalytic activity and affecting metabolic pathways .

Cellular Effects

The effects of 2-fluoro-5-(1H-tetrazol-1-yl)aniline on different cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, 2-fluoro-5-(1H-tetrazol-1-yl)aniline can affect the expression of specific genes, thereby altering cellular functions and metabolic processes .

Molecular Mechanism

At the molecular level, 2-fluoro-5-(1H-tetrazol-1-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 2-fluoro-5-(1H-tetrazol-1-yl)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-fluoro-5-(1H-tetrazol-1-yl)aniline can change over time. The stability and degradation of this compound are important factors to consider. Over time, 2-fluoro-5-(1H-tetrazol-1-yl)aniline may degrade, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, even after its degradation .

Dosage Effects in Animal Models

The effects of 2-fluoro-5-(1H-tetrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic functions. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

2-fluoro-5-(1H-tetrazol-1-yl)aniline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of 2-fluoro-5-(1H-tetrazol-1-yl)aniline within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. Understanding the transport mechanisms of 2-fluoro-5-(1H-tetrazol-1-yl)aniline is essential for elucidating its biochemical effects .

Subcellular Localization

The subcellular localization of 2-fluoro-5-(1H-tetrazol-1-yl)aniline plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

2-fluoro-5-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUDDHHJYLWCJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585903 |

Source

|

| Record name | 2-Fluoro-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924871-22-7 |

Source

|

| Record name | 2-Fluoro-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)